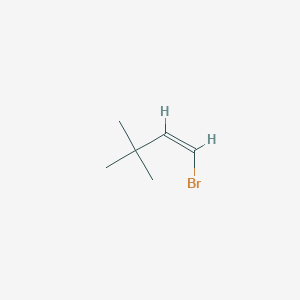

(1Z)-1-bromo-3,3-dimethyl-1-butene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1Z)-1-bromo-3,3-dimethyl-1-butene is an organic compound with the molecular formula C6H11Br It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon-carbon double bond

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(1Z)-1-bromo-3,3-dimethyl-1-butene can be synthesized through several methods. One common approach involves the bromination of 3,3-dimethyl-1-butene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to control the addition of bromine across the double bond, ensuring the formation of the (Z)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

(1Z)-1-bromo-3,3-dimethyl-1-butene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, typically in the presence of a strong base like potassium tert-butoxide (KOtBu).

Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Addition: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products

Substitution: Formation of alcohols, nitriles, or amines.

Elimination: Formation of 3,3-dimethyl-1-butyne.

Addition: Formation of dibromo compounds.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Alkylation and Coupling Reactions

One of the primary applications of (1Z)-1-bromo-3,3-dimethyl-1-butene is in alkylation reactions. The compound serves as a versatile alkylating agent in the synthesis of complex organic molecules. For instance, it can be utilized in the preparation of various derivatives through nucleophilic substitution reactions. A notable study demonstrated its use in cross-coupling reactions with organometallic reagents, leading to the formation of valuable carbon-carbon bonds .

Synthesis of Natural Products

The compound has been employed in the total synthesis of natural products. Its reactive double bond allows for selective functionalization, enabling chemists to construct intricate molecular frameworks. For example, this compound has been utilized in synthesizing biologically active compounds such as terpenes and steroids, showcasing its significance in pharmaceutical chemistry .

Material Science

Polymer Chemistry

In material science, this compound is used as a monomer in the production of polymers. Its unique structure facilitates polymerization processes, leading to materials with tailored properties. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

Surface Modification

The compound's ability to undergo reactions at its double bond makes it an excellent candidate for surface modification techniques. It can be grafted onto various substrates to improve adhesion properties or impart specific functionalities to surfaces. This application is particularly relevant in the development of advanced coatings and adhesives .

Biological Research

Anticancer Activity Studies

Recent studies have investigated the biological activity of this compound against cancer cell lines. Preliminary findings suggest that this compound exhibits cytotoxic effects on specific cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest . The exploration of its structure-activity relationship is ongoing to optimize its efficacy as an anticancer agent.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, presenting opportunities for therapeutic interventions in metabolic disorders .

Case Study 1: Synthesis of Terpenes

A study focused on using this compound to synthesize a series of terpenes through a multi-step reaction process involving alkylation and cyclization reactions. The results demonstrated high yields and selectivity towards desired products, highlighting the compound's utility in natural product synthesis.

Case Study 2: Polymer Development

Research conducted on the incorporation of this compound into polymer formulations revealed significant improvements in mechanical properties compared to traditional polymers. The study emphasized the importance of this compound in developing high-performance materials suitable for industrial applications.

Mécanisme D'action

The mechanism of action of (1Z)-1-bromo-3,3-dimethyl-1-butene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The double bond in the compound allows for addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-1-Bromo-3,3-dimethyl-1-butene: The (E)-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.

1-Bromo-2-methylpropene: A brominated alkene with a different substitution pattern.

3-Bromo-3-methyl-1-butene: Another brominated alkene with a different carbon skeleton.

Uniqueness

(1Z)-1-bromo-3,3-dimethyl-1-butene is unique due to its specific (Z)-configuration, which can influence its reactivity and the stereochemistry of the products formed in chemical reactions. This makes it a valuable compound in stereoselective synthesis and applications requiring precise control over molecular geometry.

Propriétés

Formule moléculaire |

C6H11B |

|---|---|

Poids moléculaire |

163.06 g/mol |

Nom IUPAC |

(Z)-1-bromo-3,3-dimethylbut-1-ene |

InChI |

InChI=1S/C6H11Br/c1-6(2,3)4-5-7/h4-5H,1-3H3/b5-4- |

Clé InChI |

OPBXPQWSUBEPEK-PLNGDYQASA-N |

SMILES isomérique |

CC(C)(C)/C=C\Br |

SMILES canonique |

CC(C)(C)C=CBr |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.